molecular formula C5H11NO2 B136968 L-Valine-d8 CAS No. 35045-72-8

L-Valine-d8

Cat. No.: B136968
CAS No.: 35045-72-8
M. Wt: 125.20 g/mol
InChI Key: KZSNJWFQEVHDMF-AYWPRJOCSA-N
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Description

L-Valine-d8 (C₅H₃D₈NO₂; molecular weight: 125.2) is a deuterated isotopologue of the essential branched-chain amino acid L-Valine. It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for precise quantification of L-Valine in biological samples such as blood plasma, urine, and cerebrospinal fluid . Its deuterium labeling minimizes interference with endogenous L-Valine, ensuring accurate metabolic profiling in studies related to disorders like maple syrup urine disease, which arises from branched-chain ketoacid dehydrogenase deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine-d8 can be synthesized through the deuteration of L-Valine. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where L-Valine is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product. The use of high-purity deuterium gas and efficient catalysts ensures the consistent production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Valine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metabolomics

L-Valine-d8 is extensively used in metabolomic studies to measure protein synthesis and degradation rates. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can utilize this compound as an internal standard for accurate quantification of L-Valine levels in biological samples .

Biomolecular NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is another significant application area for this compound. The compound aids in studying the structure, dynamics, and interactions of proteins and other biomolecules. The deuterium labeling enhances signal resolution and reduces background noise, making it easier to analyze complex biological systems .

Proteomics

In proteomics, this compound serves as a labeling reagent in quantitative proteomic analyses. It helps differentiate between proteins synthesized under different conditions by providing a clear mass shift in mass spectrometry analyses. This application is crucial for understanding protein expression changes in response to various stimuli .

Protein Synthesis Measurement

A study conducted by researchers utilized this compound to measure protein synthesis rates in muscle tissues. The incorporation of this compound into newly synthesized proteins allowed for precise calculations of fractional synthesis rates using mass spectrometry techniques .

Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, scientists employed this compound to trace the metabolism of branched-chain amino acids in human subjects during exercise. The results indicated significant insights into how these amino acids are utilized during physical stress, highlighting their importance in energy metabolism .

Mechanism of Action

The mechanism of action of L-Valine-d8 is similar to that of L-Valine. It participates in protein synthesis and various metabolic pathways. The deuterium atoms in this compound provide a unique advantage in tracing and studying these pathways due to their distinct mass and nuclear magnetic resonance properties. This allows researchers to gain insights into the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Phenylalanine-d8

  • Structure and Labeling: L-Phenylalanine-d8 contains eight deuterium atoms on its phenyl ring. Unlike L-Valine-d8, which is a branched-chain amino acid, L-Phenylalanine-d8 is aromatic and serves as an internal standard for phenylalanine quantification.
  • Applications: Both compounds are used in targeted metabolomics workflows (e.g., sample preparation with methanol-based extraction and spiking with 0.2 μg/mL internal standards) . However, L-Phenylalanine-d8 is specific to phenylalanine-related pathways, such as phenylketonuria research, while this compound focuses on branched-chain amino acid metabolism .
  • Research Findings: In human iPSC-hepatocyte studies, this compound and L-Phenylalanine-d8 were co-applied to normalize data across LC-MS runs, demonstrating their complementary roles in multi-analyte panels .

Dthis compound

  • Structure and Labeling: Dthis compound is the racemic mixture (D- and L-enantiomers) of deuterated valine. Unlike the enantiomerically pure this compound, this compound is used in non-stereospecific assays.
  • Key Difference : The D-enantiomer in Dthis compound may interfere in chiral environments, limiting its utility in mammalian metabolic studies compared to this compound .

L-Valine-15N,d8

  • Structure and Labeling : This compound incorporates both deuterium (8 atoms) and a nitrogen-15 isotope, enabling dual tracking of carbon and nitrogen metabolism.
  • Applications: Used in advanced tracer studies to investigate nitrogen flux in amino acid biosynthesis. For example, in Bacillus subtilis research, L-Valine-15N,d8 could elucidate nitrogen incorporation into fatty acids or secondary metabolites .
  • Research Advantage : Provides additional data dimensions compared to this compound, which only tracks carbon-related pathways .

This compound-N-FMOC

  • Structure and Labeling: A derivative of this compound with a fluorenylmethyloxycarbonyl (FMOC) group attached to the amino terminus (C₂₀D₈H₁₃NO₄; molecular weight: 347.43).
  • Applications : Primarily used in solid-phase peptide synthesis (SPPS) to create deuterated peptides. The FMOC group facilitates purification and stability during synthesis, a niche application distinct from standard LC-MS internal standards .
  • Differentiation : Unlike underivatized this compound, this compound is unsuitable for direct metabolomic quantification due to its modified structure .

L-Valine Amide-d8

  • Structure and Labeling : A deuterated valine amide intermediate used in synthesizing isotopically labeled pharmaceuticals.
  • Applications : Serves as a precursor in drug development, particularly for creating deuterated analogs with enhanced metabolic stability. For example, it can be used to study the impact of deuteration on pharmacokinetics, such as prolonged half-life .
  • Contrast with this compound : While this compound is an analytical tool, L-Valine amide-d8 is a building block for therapeutic agents .

Research Findings and Case Studies

β-Oxidation Studies

  • This compound enabled quantification of β-oxidation rates in B. subtilis via deuterated water formation, with 7.1% of deuterium oxidized within 3–6 hours . This application is unique to deuterated compounds, as ¹³C labels cannot track oxidation directly .

Biological Activity

L-Valine-d8, a deuterated form of the essential amino acid L-valine, is increasingly recognized for its unique biological activities and applications in various fields, including microbiology, pharmacology, and nutrition. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and implications for health and industry.

This compound has the molecular formula C5_5H11_{11}N2_2O2_2 and is characterized by the incorporation of eight deuterium atoms, enhancing its stability and enabling its use as a tracer in metabolic studies. The compound's structure is similar to that of L-valine but with isotopic labeling that allows for precise tracking in biological systems .

Incorporation into Fatty Acid Synthesis

Research has demonstrated that this compound plays a significant role in fatty acid metabolism. In Bacillus subtilis cultures supplemented with this compound, significant enrichment of deuterated fatty acids was observed. Specifically, the incorporation of carbon from this compound into fatty acid molecules was confirmed through mass spectrometry, revealing that it participates actively in cellular lipid biosynthesis .

Table 1: Fatty Acid Enrichment in Bacillus subtilis Cultures

Time (hours)(M+1) Enrichment (%)(M+2) Enrichment (%)
32.680.91
5VariableVariable

This data indicates that this compound contributes to the production of lower molecular weight fatty acids, which are crucial for various cellular functions .

Effects on Gut Microbiota and Inflammation

A study examining the effects of valine on lean mice revealed that valine treatment alters gut microbiota composition and enhances adipogenesis. The administration of valine led to increased hepatic lipid metabolism and inflammation markers, indicating a complex interaction between amino acid metabolism and gut health .

Table 2: Changes in Gut Microbiota Composition Post Valine Treatment

Microbial GroupChange Observed
BacteroidetesDecreased
ProteobacteriaIncreased
HelicobacterIncreased

These findings suggest that this compound may influence metabolic pathways related to obesity and inflammation through its effects on gut microbiota .

Applications in Industry

This compound has significant implications in various industries:

  • Pharmaceuticals : Due to its role in metabolic pathways, it can be utilized as a tracer in drug development studies.
  • Animal Nutrition : As an essential amino acid, it is crucial for animal feed formulations. Studies show that supplementation with L-valine improves lactation functions in breeding animals and supports muscle protein synthesis .
  • Biochemical Research : Its isotopic labeling makes it an excellent tool for studying amino acid metabolism and protein synthesis.

Case Studies

  • Microbial Engineering : Research involving Corynebacterium glutamicum demonstrated enhanced production rates of L-valine through metabolic engineering techniques. The engineered strains showed improved glucose uptake and higher titers of L-valine, emphasizing the potential for optimizing amino acid production through microbial fermentation processes .
  • Inflammation Studies : A recent study highlighted how valine supplementation can exacerbate inflammation in lean mice by altering signaling pathways related to lipid metabolism. This underscores the need for careful consideration of amino acid supplementation in dietary interventions aimed at managing obesity and metabolic disorders .

Q & A

Basic Research Questions

Q. What is the primary role of L-Valine-d8 in metabolic studies, and how does its isotopic labeling enhance experimental accuracy?

this compound is a deuterated isotopologue of L-Valine, where eight hydrogen atoms are replaced with deuterium. This compound is widely used as an internal standard in targeted metabolomics to correct for variability in mass spectrometry (MS) quantification. Its deuterium labeling minimizes interference with endogenous L-Valine peaks, enabling precise calibration of analyte concentrations in complex biological matrices (e.g., plasma, urine) . For example, in LC-MS workflows, co-elution of this compound with endogenous L-Valine allows researchers to normalize signal drift and matrix effects .

Q. What experimental design considerations are critical when incorporating this compound into tracer studies?

Key considerations include:

  • Isotopic purity : Verify the deuteration level (>98%) via NMR or high-resolution MS to avoid contamination from non-deuterated species .
  • Dosage optimization : Use pilot studies to determine the optimal concentration range (e.g., 0.1–10 µM) to avoid saturation of metabolic pathways .
  • Sample preparation : Ensure compatibility with extraction solvents (e.g., methanol) to prevent deuterium exchange, which could alter the compound’s stability .
  • Controls : Include blank samples (without this compound) to assess background noise and validate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound-derived data across different experimental models (e.g., in vitro vs. in vivo)?

Contradictions often arise due to differences in cellular uptake kinetics or tissue-specific metabolism . To address this:

  • Cross-validation : Compare results with orthogonal methods, such as stable isotope-resolved metabolomics (SIRM) or ¹³C-labeled Valine, to confirm pathway activity .
  • Matrix effect analysis : Use spike-recovery experiments in biological matrices (e.g., plasma vs. cell lysate) to quantify analyte loss due to protein binding or ion suppression .
  • Kinetic modeling : Apply compartmental models to account for differential isotope dilution in intracellular vs. extracellular pools .

Q. What methodological strategies mitigate the impact of this compound degradation during long-term storage or high-throughput workflows?

Degradation risks include deuterium loss (via exchange with ambient moisture) and oxidation . Mitigation steps:

  • Storage conditions : Lyophilize aliquots and store at -80°C under inert gas (e.g., argon) to minimize hydrolysis .
  • Batch validation : Perform periodic stability checks using LC-MS/MS to monitor deuterium retention and oxidation byproducts .
  • Automation : Integrate robotic liquid handlers to reduce exposure to ambient conditions during sample processing .

Q. How can this compound be integrated into multiplexed isotopic labeling workflows to study branched-chain amino acid (BCAA) metabolism?

A multiplexed approach might combine this compound with L-Leucine-d10 and L-Isoleucine-d10 to track BCAA flux simultaneously. Key steps:

  • Chromatographic separation : Optimize UPLC gradients to resolve all isotopologues and prevent co-elution .
  • Data deconvolution : Use software tools (e.g., Skyline or XCMS) to differentiate isotopic clusters and quantify each BCAA independently .
  • Interference checks : Validate the absence of cross-talk between channels using single-isotopologue spike-in experiments .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound tracer data in large-scale metabolomics cohorts?

  • Multivariate analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify metabolic signatures correlated with this compound enrichment .
  • False-discovery rate (FDR) correction : Use Benjamini-Hochberg adjustment to account for multiple comparisons in pathway enrichment analyses .
  • Batch correction : Implement ComBat or surrogate variable analysis (SVA) to remove technical variability across MS runs .

Q. How can researchers validate the biological relevance of this compound-derived flux data in disease models?

  • Genetic knockdown : Silence key enzymes (e.g., branched-chain aminotransferase) and assess changes in this compound incorporation rates .
  • Pharmacological inhibition : Use inhibitors (e.g., cycloleucine for methionine metabolism) to perturb pathways and confirm tracer specificity .
  • Correlation with omics data : Integrate flux data with transcriptomic or proteomic profiles to identify regulatory nodes .

Properties

IUPAC Name

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-AYWPRJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479090
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35045-72-8
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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